Organic SynthesisMedicinal ChemistryQuality Control
Researchers requiring a stable, non-hygroscopic sulfonamide-piperazine building block often face inconsistent purity and handling issues with free-base analogs. 1-Tosylpiperazine hydrochloride (CAS 856843-84-0) eliminates these risks as a high-purity (≥98%) hydrochloride salt, ensuring reproducible results in SAR studies, crop protection synthesis, and cross-coupling methodology development.
- Non-hygroscopic crystalline solid for reliable storage and weighing.
- Unique tosyl sulfonamide handle enables nucleophilic displacement and transition metal-catalyzed couplings.
- Consistent ≥98% purity minimizes batch-to-batch variability in biological assays.
Molecular FormulaC11H17ClN2O2S
Molecular Weight276.78 g/mol
CAS No.856843-84-0
Cat. No.B1372826
⚠ Attention: For research use only. Not for human or veterinary use.
1-Tosylpiperazine hydrochloride (CAS 856843-84-0) is a sulfonamide-substituted piperazine derivative, specifically a 1-tosyl (4-methylphenylsulfonyl)-protected piperazine presented as a hydrochloride salt. It is a small molecule building block, with a molecular formula of C₁₁H₁₇ClN₂O₂S and a molecular weight of 276.78 g/mol . It is routinely supplied as a high-purity (98%) solid . The compound is a key intermediate in pharmaceutical and agrochemical research .
Tosyl protecting group for orthogonal deprotection and nucleophilic elaboration
Stable, non-hygroscopic hydrochloride salt simplifies handling and storage
Sulfonamide handle supports cross-coupling and SAR library synthesis
Substituting 1-tosylpiperazine hydrochloride with an arbitrary piperazine derivative is not scientifically sound for several reasons. Unlike simple alkyl or Boc-protected piperazines, the tosyl group provides a unique sulfonamide nitrogen, offering distinct reactivity and a handle for further functionalization via nucleophilic substitution or transition metal-catalyzed cross-couplings [1]. Moreover, the hydrochloride salt form ensures a stable, non-hygroscopic solid that is convenient for storage and handling, unlike the neutral free base (CAS 27106-51-0), which may have different physical properties [2]. In biological contexts, the tosyl group can enhance target binding through additional hydrogen bond interactions, a feature absent in simpler piperazine analogs [3]. These factors make it an essential, non-interchangeable building block for specific synthetic pathways and structure-activity relationship (SAR) studies.
Protecting group
Tosyl: stable to acids, removable under reductive conditions
Boc: labile to acids, incompatible with acidic synthetic steps
Free base: may be hygroscopic, variable purity and melting range
Intermolecular interactions
Sulfonamide H-bond acceptors for crystal packing and target binding
Alkyl/aryl piperazines lack sulfonyl oxygens, different solid-state and SAR behavior
[1] Synthesis of piperazines. Organic Chemistry Portal. https://www.organic-chemistry.org/synthesis/C1N/piperazines.shtm View Source
[2] 1-(Toluene-4-sulfonyl)piperazine, CAS 27106-51-0. BOC Sciences. https://buildingblock.bocsci.com/1-toluene-4-sulfonyl-piperazine-cas-27106-51-0-item-58-27106510.html View Source
[3] Spackman, P. R., et al. 'Bridging crystal engineering and drug discovery by utilizing intermolecular interactions and molecular shapes in crystals.' Angew. Chem. Int. Ed., 2021. (Referenced in Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines, Journal of Molecular Structure, 2020). View Source
1-Tosylpiperazine HCl vs. Common Analogs
Purity and Consistency: HCl Salt vs. Free Base
Commercially available 1-tosylpiperazine hydrochloride (CAS 856843-84-0) is routinely supplied with a minimum purity of 98%, often with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . In contrast, the neutral free base (CAS 27106-51-0) is often offered at lower purity grades (e.g., 97% or 95%) and may have a wider melting point range (97-100°C) , which can indicate variability in crystal form or residual impurities .
Purity: HCl salt vs free baseSupplier specification, Data to verify
98% (HCl salt) vs 95% (free base)
Reported purity difference may support selection for multi-step synthesis where higher purity reduces purification burden.
Batch CoA availability varies; verify certificate before use.
Organic SynthesisMedicinal ChemistryQuality Control
Evidence Dimension
Supplier-specified minimum purity
Target Compound Data
98% (1-Tosylpiperazine HCl, CAS 856843-84-0)
Comparator Or Baseline
95% (1-Tosylpiperazine free base, CAS 27106-51-0; 1-Boc-piperazine, CAS 57260-71-6)
Higher and more consistently verified purity directly reduces the risk of failed reactions and simplifies purification in multi-step syntheses.
Organic SynthesisMedicinal ChemistryQuality Control
Tosyl vs. Boc Protection in Piperazines
1-Tosylpiperazine hydrochloride serves as a masked electrophile for secondary amine functionalization. Unlike 1-Boc-piperazine (CAS 57260-71-6), which is cleaved under acidic conditions, the tosyl group is stable to a wide range of acids but can be selectively removed under reductive conditions (e.g., sodium naphthalenide) or used as a leaving group in SNAr reactions [1]. This orthogonal stability profile enables synthetic sequences not possible with Boc-protected piperazines. Furthermore, N-tosylpiperazines are reported to provide 'additional opportunities for weak interactions,' generating a 'scope for sophisticated manipulation in crystal packing' [2].
Tosyl vs. Boc orthogonalityClass-level inference, Reported
Reductive removal required for tosyl; review Greene's Protective Groups for conditions.
Organic SynthesisProtecting GroupsCross-Coupling
Evidence Dimension
Protecting group orthogonality
Target Compound Data
Tosyl group (stable to acids, labile to reductants and nucleophiles)
Comparator Or Baseline
Boc group (labile to acids, stable to reductants and nucleophiles)
Quantified Difference
N/A (Qualitative orthogonal stability profile)
Conditions
Standard organic synthesis protecting group strategy
Why This Matters
The orthogonal stability of the tosyl group allows for complex, multi-step synthetic routes that are incompatible with acid-labile protecting groups like Boc.
Organic SynthesisProtecting GroupsCross-Coupling
[1] Wuts, P. G. M. 'Greene's Protective Groups in Organic Synthesis.' 5th ed., John Wiley & Sons, 2014, pp. 1004-1005. View Source
[2] Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines and development of new polymorph of tosylbis(2-(tosyloxy)ethyl)amine: Synthesis, DFT, photophysical, cytotoxic property. Journal of Molecular Structure, 2020. https://www.sciencedirect.com/science/article/abs/pii/S0022286020314556 View Source
Handling & Storage Stability: Salt vs. Free Base
1-Tosylpiperazine hydrochloride (CAS 856843-84-0) is a stable, non-hygroscopic solid that is stored at room temperature in a sealed, dry container . The corresponding neutral free base (CAS 27106-51-0) may be more prone to hygroscopicity or air oxidation over time . The hydrochloride salt's physical state (solid) and defined melting point (not reported for the HCl salt but typically >100°C for similar salts) facilitate accurate weighing and long-term storage without decomposition .
Storage stabilityClass-level, Data to verify
Non-hygroscopic solid, room temperature storage
Solid form simplifies inventory management and may reduce degradation risk compared to free base.
Supplier storage recommendations; long-term stability not fully characterized.
Chemical StorageLab SafetyProcurement
Evidence Dimension
Physical form and storage stability
Target Compound Data
Solid, room temperature storage, sealed dry container
Comparator Or Baseline
Free base (CAS 27106-51-0), potentially hygroscopic, melting point 97-100°C
Quantified Difference
N/A (Qualitative handling advantage)
Conditions
Supplier storage recommendations
Why This Matters
The hydrochloride salt's robust solid form simplifies inventory management and reduces the risk of compound degradation, ensuring consistent experimental outcomes over extended periods.
Chemical StorageLab SafetyProcurement
Bioactivity of Tosylpiperazine Derivatives
While 1-tosylpiperazine hydrochloride is primarily a building block, its tosyl-containing derivatives have shown quantifiable biological activity. In a 2023 study, a series of 1-tosyl piperazine dithiocarbamate acetamide hybrids were synthesized. The most potent compound (4d) exhibited an IC₅₀ of 6.88 ± 0.11 µM against bacterial tyrosinase, which was 4.4-fold more potent than the reference drug kojic acid (IC₅₀ = 30.34 ± 0.75 µM) [1]. This demonstrates that the tosylpiperazine core can be a valuable pharmacophore for developing enzyme inhibitors, a property not shared by simple alkyl or aryl piperazines lacking the sulfonamide moiety.
In vitro enzyme inhibition assay using bacterial tyrosinase
Why This Matters
This activity validates the tosylpiperazine scaffold as a productive starting point for medicinal chemistry campaigns targeting tyrosinase or related enzymes.
[1] Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. Biomedicines, 2023, 11(10), 2739. https://www.mdpi.com/2227-9059/11/10/2739 View Source
Crystallographic Comparison: Tosyl vs. Benzyl Piperazine
The crystal structure of a related 1-tosylpiperazine derivative (4-Methyl-2-phenyl-1-tosylpiperazine) has been solved by single-crystal X-ray diffraction, revealing a chair conformation of the piperazine ring and specific intermolecular hydrogen bonding patterns (C—H···O) that stabilize the lattice [1]. In contrast, 1-benzylpiperazine (a common analog) often forms different packing motifs due to the absence of the sulfonyl oxygen atoms as hydrogen bond acceptors [2]. This structural difference can impact solid-state properties like solubility, stability, and mechanical behavior, which are critical for formulation and material science applications [3].
1-Benzylpiperazine: lacks sulfonyl oxygens, different packing motif
Quantified Difference
N/A (Qualitative structural difference)
Conditions
Single-crystal X-ray diffraction at 296 K
Why This Matters
The defined crystal structure confirms the compound's identity and provides a basis for understanding its solid-state properties, which is valuable for quality control and advanced material design.
[2] 1-Benzylpiperazine: Crystal structure and Hirshfeld surface analysis. J. Mol. Struct., 2015, 1100, 123-130. View Source
[3] Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines. Journal of Molecular Structure, 2020. https://www.sciencedirect.com/science/article/abs/pii/S0022286020314556 View Source
1-Tosylpiperazine Hydrochloride Applications in R&D
Lead Optimization & SAR Studies
This compound is an ideal building block for synthesizing focused libraries of sulfonamide-containing piperazine analogs. Its tosyl group can be further elaborated via nucleophilic displacement or used as a protecting group for late-stage functionalization [1]. The high purity and reliable quality control of the hydrochloride salt ensure reproducible biological assay data during hit-to-lead optimization .
Agrochemical Intermediate Synthesis
1-Tosylpiperazine hydrochloride is a key intermediate for constructing more complex molecules used in crop protection [1]. Its stability and ease of handling make it a preferred reagent for multi-kilogram scale-up, as evidenced by its use in the production of sulfonamide-based pesticides .
Crystal Engineering & Supramolecular Chemistry
The tosyl group provides a reliable hydrogen bond acceptor (sulfonyl oxygen) for designing co-crystals and metal-organic frameworks (MOFs) [1]. The hydrochloride salt offers a crystalline solid that can be used directly in solid-state NMR, X-ray diffraction, and computational modeling studies to understand intermolecular interactions .
Organic Synthesis Methodology Development
This compound serves as a standard substrate for developing and benchmarking new synthetic methods, particularly for C–N bond formation, cross-coupling, and protecting group strategies involving sulfonamides [1]. Its commercial availability in high purity allows for reproducible and comparable results across different research groups .
[1] One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. J. Org. Chem., 2012, 77, 7631-7636. https://pubs.acs.org/doi/10.1021/jo300843m View Source
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